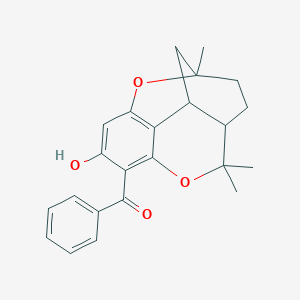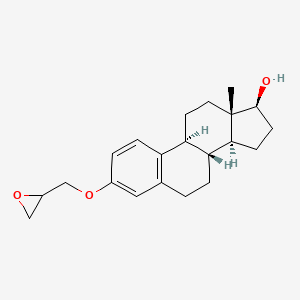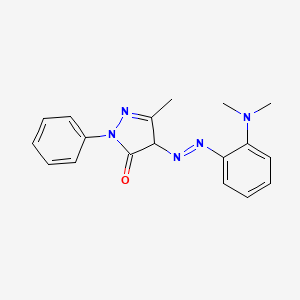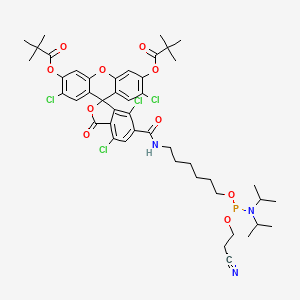![molecular formula C18H22N2O4 B12044834 2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12044834.png)
2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidoazepine core fused with a trimethoxyphenyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Hydrogen gas, palladium catalysts
- Solvents: Methanol, ethanol, dichloromethane
- Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, influencing cellular signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4,5-trimethoxyphenyl)butyric acid
- 2-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile
- 2,4,5-trimethoxyphenethylamine
Uniqueness
Compared to similar compounds, 2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one stands out due to its unique pyrimidoazepine core and the specific arrangement of functional groups
Propiedades
Fórmula molecular |
C18H22N2O4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-4-one |
InChI |
InChI=1S/C18H22N2O4/c1-22-14-9-12(10-15(23-2)18(14)24-3)13-11-17(21)20-8-6-4-5-7-16(20)19-13/h9-11H,4-8H2,1-3H3 |
Clave InChI |
ZWLSNZDDVVXPJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)N3CCCCCC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044760.png)



![4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12044774.png)
![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrazinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044777.png)

![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044791.png)
![2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B12044792.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044799.png)
![N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide](/img/structure/B12044809.png)

![N'-[(E)-(3-bromophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12044842.png)
![2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044845.png)
